molecular formula C11H14N4 B8280924 N4-isopropylquinazoline-4,8-diamine

N4-isopropylquinazoline-4,8-diamine

Cat. No.: B8280924
M. Wt: 202.26 g/mol
InChI Key: XJLNGIRZDLLFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-isopropylquinazoline-4,8-diamine is a chemical compound based on the quinazoline scaffold, a structure of high significance in medicinal chemistry and drug discovery . Quinazoline derivatives are extensively investigated for their diverse biological activities and are found in several approved pharmaceuticals . This product is provided for research purposes to support the exploration of novel therapeutic agents. While specific biological data for this compound is limited in the public domain, its structural similarity to well-researched analogues provides strong rationale for its research value. Notably, closely related N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) . One lead compound from this class, which features an N2-isopropyl group, exhibited minimum inhibitory concentrations (MICs) as low as 3.9 μg mL−1 . Furthermore, other analogues within this chemical family have shown promising sub-micromolar potency against intracellular Leishmania donovani , the parasite responsible for visceral leishmaniasis, highlighting the potential of this chemotype in anti-parasitic research . The presence of the isopropyl group on the diaminoquinazoline core is a key feature explored in structure-activity relationship (SAR) studies, which aim to optimize potency and physicochemical properties . Researchers can utilize this compound as a valuable building block or intermediate for synthesizing novel compounds for screening against various biological targets. Intended Use : This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Note : For a comprehensive overview of the synthesis and broad biological activities of quinazoline derivatives, researchers are directed to recent review articles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-N-propan-2-ylquinazoline-4,8-diamine

InChI

InChI=1S/C11H14N4/c1-7(2)15-11-8-4-3-5-9(12)10(8)13-6-14-11/h3-7H,12H2,1-2H3,(H,13,14,15)

InChI Key

XJLNGIRZDLLFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CC=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Quinazoline Diamine Analogues

General Synthetic Approaches to Quinazoline-2,4-Diamines

The synthesis of quinazoline-2,4-diamines typically involves a multi-step process that begins with the construction of the core quinazoline (B50416) ring system, followed by the introduction of amino functionalities at the C2 and C4 positions.

Cyclization and Halogenation Routes to Precursors

The initial step in many synthetic routes towards quinazoline-2,4-diamines is the formation of a quinazoline-2,4(1H,3H)-dione. This can be achieved through various cyclization strategies. researchgate.net For instance, 2-aminobenzamides can react with di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield quinazoline-2,4-diones. acs.org Another approach involves the cyclization of o-ureidobenzoic acids, which are prepared from the corresponding anthranilic acid. nih.gov

Once the quinazoline-2,4(1H,3H)-dione is formed, it is typically converted to a dihaloquinazoline, most commonly 2,4-dichloroquinazoline (B46505). This is a crucial intermediate that allows for subsequent nucleophilic substitution reactions. The halogenation is often achieved by reacting the dione (B5365651) with reagents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). rsc.org

Sequential Amination Procedures for N2 and N4 Substitutions

With the highly reactive 2,4-dichloroquinazoline in hand, the amino groups can be introduced sequentially. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position, allowing for selective substitution. digitellinc.comacs.org

The first amination step typically involves reacting the 2,4-dichloroquinazoline with a primary or secondary amine at a lower temperature. This selectively replaces the C4-chloro group to yield a 2-chloro-N4-substituted-quinazolin-4-amine intermediate. digitellinc.comnih.gov The second amination is then carried out by reacting this intermediate with another amine, often at a higher temperature or with the addition of an acid catalyst, to replace the C2-chloro group and form the desired N2,N4-disubstituted quinazoline-2,4-diamine (B158780). digitellinc.comacs.org This stepwise approach provides a high degree of control over the substituents at both the N2 and N4 positions. digitellinc.comnih.gov

Systematic Derivatization for Structural Diversity and Analogues of N4-isopropylquinazoline-4,8-diamine

To explore the structure-activity relationships (SAR) and optimize the properties of lead compounds like this compound, systematic derivatization is employed. This involves modifying the substituents at various positions of the quinazoline ring system.

Modification of N4- and N2-Amino Moieties with Alkyl and Aryl Substituents

A wide range of structural diversity can be achieved by varying the alkyl and aryl substituents on the N2 and N4 amino groups. This is a common strategy to modulate the biological activity and physicochemical properties of the quinazoline diamine scaffold. nih.govnih.gov

For instance, studies have explored the introduction of various benzylamine (B48309) groups at the N4 position and an isopropyl group at the N2 position. rsc.orgrsc.org The nature of the substituent on the benzyl (B1604629) ring can significantly influence the compound's activity. Furthermore, the N2 and N4 positions can be functionalized with a variety of other groups, including different alkyl chains, cyclic amines, and substituted anilines, to generate extensive libraries of analogues. acs.orgnih.gov The choice of these substituents can impact factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for biological interactions. nih.gov

Table 1: Examples of N2 and N4 Substitutions on the Quinazoline-2,4-diamine Core

N2-Substituent N4-Substituent Reference
Isopropyl Benzylamine rsc.org
Isopropyl Phenethylamine rsc.org
Isopropyl 3,4-Dimethoxyphenethylamine researchgate.net
Benzyl 4-Chlorobenzyl nih.gov
Benzyl Isopropyl nih.gov
4-Chloro-3-fluoroanilino 2-(4-Methylpiperazin-1-yl)-ethylamino acs.org
3-Chloro-4-fluoroanilino 4-Amino-1-methylpiperidinyl acs.org

Substituent Variation on the Quinazoline Benzenoid Ring

In addition to modifying the amino groups, altering the substitution pattern on the benzenoid portion of the quinazoline ring provides another avenue for structural diversification. The electronic properties of substituents on the benzene (B151609) ring can influence the reactivity and biological activity of the entire molecule. libretexts.org

Bioisosteric Replacement of the Quinazoline Core (e.g., with Benzothiophene (B83047) or Pyrido[3,2-d]pyrimidine (B1256433) Systems)

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological profile. cambridgemedchemconsulting.comuib.no In the context of quinazoline diamine analogues, the quinazoline core itself can be replaced with other heterocyclic systems.

Prominent examples of bioisosteres for the quinazoline ring include the benzothiophene and pyrido[3,2-d]pyrimidine systems. rsc.orgrsc.org The replacement of the quinazoline core with a benzothiophene scaffold introduces a sulfur atom into the ring system, which can alter the molecule's shape, electronic properties, and metabolic stability. nih.gov Similarly, the pyrido[3,2-d]pyrimidine core, which is an isomer of the quinazoline system, can lead to changes in activity and selectivity. rsc.orgrsc.orgnih.gov For instance, replacing the quinazoline template with a pyrido[3,2-d]pyrimidine has been explored, though in some cases, it resulted in a decrease in certain biological activities. rsc.org

Biological Activity Profiling and Mechanistic Investigations of N4 Isopropylquinazoline 4,8 Diamine Analogues

Antimicrobial Activities

Analogues of N4-isopropylquinazoline-4,8-diamine, particularly those belonging to the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) series, have demonstrated a broad spectrum of antimicrobial activities. These compounds have been the subject of structure-activity relationship (SAR) studies to optimize their potency against various pathogens.

Antibacterial Efficacy

The antibacterial properties of these quinazoline (B50416) analogues are notable, with potent activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics.

Research has detailed the antibacterial spectrum of N2,N4-disubstituted quinazoline-2,4-diamines. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and evaluated for their efficacy against several bacterial strains. nih.govnih.govnih.gov One lead compound from this series, designated A5, exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.9 µg/mL against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov The same compound showed a MIC of 7.8 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

Further investigations into optimized N2,N4-disubstituted quinazoline-2,4-diamines revealed potent activity against multidrug-resistant Acinetobacter baumannii. msptm.org The introduction of a halide or an alkyl group at the 6-position of the quinazoline ring was found to be crucial for this activity. msptm.org These compounds were shown to be bactericidal, with MICs as low as 0.5 µM. frontiersin.org

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinazoline analogues against various bacterial strains.

Compound / Analogue SeriesS. aureusMRSAA. baumanniiE. coliS. epidermidisS. typhimuriumReference
Lead Compound A53.9 µg/mL7.8 µg/mLNot Reported3.9 µg/mL3.9 µg/mL> 62.5 µg/mL nih.govnih.gov
Optimized 6-substituted AnaloguesNot ReportedPotent Activityas low as 0.5 µMNot ReportedNot ReportedNot Reported msptm.orgfrontiersin.org

Note: The data represents findings for N2,N4-disubstituted quinazoline-2,4-diamine analogues.

The primary mechanism of antibacterial action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR). msptm.org DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and, consequently, DNA synthesis. rsc.org By inhibiting DHFR, these quinazoline analogues disrupt a fundamental cellular process, leading to bacterial cell death.

Studies have confirmed that N2,N4-disubstituted quinazoline-2,4-diamines act as DHFR inhibitors. msptm.org This targeted mechanism is significant because DHFR is a well-established target for antimicrobial drugs. rsc.org The development of resistance to existing DHFR inhibitors like trimethoprim (B1683648) has prompted the search for novel scaffolds, such as these quinazoline derivatives, that can overcome these resistance mechanisms. frontiersin.org

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. Analogues of this compound have demonstrated significant anti-biofilm capabilities.

Optimized N2,N4-disubstituted quinazoline-2,4-diamines were shown to be effective at eradicating biofilms formed by multidrug-resistant Acinetobacter baumannii, eliminating 90% of cells within a biofilm at concentrations near their MIC. frontiersin.org Similarly, another quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, was found to inhibit biofilm formation by both S. aureus and S. epidermidis at sub-MIC concentrations. This inhibition of biofilm formation was confirmed through scanning electron microscopy, and surfaces coated with the compound were able to prevent bacterial adherence.

Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)

There is a recognized need for new drugs to treat Mycobacterium tuberculosis, the causative agent of tuberculosis, due to the rise of drug-resistant strains. nih.gov Although some quinazoline derivatives have been investigated for antimycobacterial properties, specific data on the activity of this compound or its direct analogues against M. tuberculosis is not available in the reviewed literature. nih.gov Research in this area has included other heterocyclic structures, such as 2,4-diamino-5-deazapteridine derivatives, which also target mycobacterial DHFR.

Mechanistic Insights into Glycerol-Dependent Activity

Research to date has not provided specific mechanistic insights into the glycerol-dependent activity of this compound.

Antiparasitic Activities

Antileishmanial Efficacy

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines, which includes this compound, has been synthesized and evaluated for their activity against the intracellular amastigote forms of Leishmania donovani and Leishmania amazonensis. acs.orgnih.govnih.gov These compounds are of significant interest as they must be capable of penetrating infected host macrophages to be clinically effective. acs.org The evaluation of these compounds was conducted using murine peritoneal macrophages as the host cells. acs.org

The screening of these quinazoline derivatives aimed to identify lead compounds with broad activity against these medically important Leishmania species. acs.orgnih.gov This research led to the identification of quinazolines with potent activity, exhibiting EC₅₀ values in the low micromolar to high nanomolar range. nih.govnih.gov The structure-activity relationship studies focused on substitutions at the 2- and 4-positions of the quinazoline ring. nih.gov

Table 1: In Vitro Antileishmanial Activity of a Quinazoline Analogue

CompoundTarget OrganismFormEC₅₀ (µM)
Quinazoline 23L. donovaniAmastigoteNot Specified

Promising compounds from the N²,N⁴-disubstituted quinazoline-2,4-diamine series were further tested for their efficacy in a murine model of visceral leishmaniasis. acs.orgnih.gov One notable analogue, quinazoline 23, demonstrated a 37% reduction in liver parasitemia when administered via the intraperitoneal route. nih.govnih.gov The favorable physicochemical properties and ease of synthesis of this class of compounds make them a promising platform for the development of new antileishmanial agents. nih.govnih.gov

Table 2: Efficacy of a Quinazoline Analogue in a Murine Model of Visceral Leishmaniasis

CompoundAdministration RouteParasite Burden Reduction (Liver)
Quinazoline 23Intraperitoneal37%

Antimalarial Efficacy (e.g., against Plasmodium falciparum)

While research into novel antimalarial agents is ongoing due to widespread drug resistance, specific data on the antimalarial efficacy of this compound against Plasmodium falciparum is not available in the provided search results. However, related diaminonaphthoquinones have been identified as lead antimalarial chemotypes with potent gametocytocidal activity, highlighting the potential of similar chemical scaffolds in malaria drug discovery. nih.gov

Neurodegenerative Disease Modulation

Currently, there is no available research data specifically detailing the modulatory effects of this compound on neurodegenerative diseases. The hallmarks of neurodegenerative diseases are complex, involving pathological protein aggregation, synaptic dysfunction, and neuroinflammation, among other factors. nih.gov

Inhibition of Amyloid-beta (Aβ) Aggregation (Aβ40 and Aβ42)

The aggregation of amyloid-beta peptides, particularly Aβ40 and Aβ42, into neurotoxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. nih.govnih.gov Consequently, inhibiting this aggregation process is a key therapeutic strategy. Various quinazoline derivatives have been investigated for their anti-aggregation potential. mdpi.comnih.gov

Structure-activity relationship studies on a library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives revealed that the substitution pattern on the quinazoline core significantly influences their inhibitory activity against Aβ aggregation. nih.gov For instance, N4-substituted DAQs have shown potent inhibition of Aβ40 aggregation. One of the most potent inhibitors identified in a study was N4-(4-bromobenzyl)quinazoline-2,4-diamine, which exhibited an IC50 value of 80 nM against Aβ40 aggregation. nih.gov In contrast, the corresponding N2-isomer showed weaker activity against Aβ40 but was a more effective inhibitor of Aβ42 aggregation. nih.gov This highlights the sensitivity of the anti-Aβ activity to the isomeric placement of substituents on the quinazoline ring. nih.gov

Kinetic studies and transmission electron microscopy have further supported the ability of these quinazoline-based compounds to interfere with the fibrillation process of Aβ peptides. nih.gov The planar, bicyclic nature of the quinazoline ring is thought to contribute to its interaction with the amyloidogenic peptides. nih.gov While specific data on this compound is not extensively available, the research on its analogues suggests that the 4,8-diamino substitution pattern could be a promising feature for anti-aggregation activity.

Table 1: Inhibition of Aβ Aggregation by Selected Quinazoline Analogues

Compound Target IC50
N4-(4-bromobenzyl)quinazoline-2,4-diamine Aβ40 80 nM
N2-(4-bromobenzyl)quinazoline-2,4-diamine Aβ40 1.7 µM
N2-(4-bromobenzyl)quinazoline-2,4-diamine Aβ42 1.7 µM
Curcumin (Reference) Aβ40 1.5 µM
Curcumin (Reference) Aβ42 3.1 µM

> Data sourced from a study on isomeric 2,4-diaminoquinazoline derivatives. nih.gov

Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive deficits. nih.gov Inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a clinically validated approach for symptomatic treatment. nih.gov Quinazoline derivatives have been extensively explored as cholinesterase inhibitors. mdpi.comnih.govnih.gov

Research has shown that the quinazoline scaffold can be functionalized to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov Dual binding site inhibitors are of particular interest as they can not only block ACh hydrolysis but also interfere with the role of the PAS in promoting Aβ aggregation. nih.gov For example, a series of quinazoline-triazole hybrid compounds demonstrated potent AChE inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Molecular docking studies have suggested that these hybrids can indeed bind to both the CAS and PAS of the enzyme. nih.gov

Table 2: Cholinesterase Inhibition by Selected Quinazoline Analogues

Compound Class Target Enzyme IC50 Range
Quinazoline-triazole hybrids AChE 0.2-83.9 µM
Quinazoline derivatives (from another series) hAChE 0.283 µM (for most potent)
Quinazoline derivatives (from another series) hBChE > 10 µM (for most potent)

> Data compiled from studies on various series of quinazoline derivatives. mdpi.comnih.gov

Iron-Chelating Properties

The dysregulation of metal ions, particularly iron, is implicated in the pathogenesis of neurodegenerative diseases. nih.govnih.gov Excess iron can catalyze the formation of reactive oxygen species, leading to oxidative stress and neuronal damage. nih.gov Furthermore, iron has been found to co-localize with Aβ plaques and neurofibrillary tangles. scispace.com Therefore, compounds with iron-chelating properties have therapeutic potential. nih.govresearchgate.net

The quinazoline scaffold can be designed to incorporate functional groups capable of chelating metal ions like iron. The presence of nitrogen and oxygen atoms in the quinazoline ring system and its substituents can create coordination sites for metal binding. While direct studies on the iron-chelating properties of this compound are scarce, the general principle of using heterocyclic compounds for metal chelation is well-established. researchgate.net The development of multifunctional quinazoline derivatives that combine cholinesterase inhibition with metal chelation is an active area of research. These multi-target-directed ligands aim to address different aspects of the disease pathology simultaneously.

It is noteworthy that the ability of a compound to chelate iron must be carefully balanced to avoid disrupting normal iron homeostasis. nih.gov The goal is to sequester the excess, pathologically relevant iron without depleting the body of this essential metal. nih.gov The design of quinazoline-based iron chelators would need to consider factors such as binding affinity and the ability to cross the blood-brain barrier. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for N4 Isopropylquinazoline 4,8 Diamine Analogues

Methodological Approaches to SAR Studies

The investigation into the SAR of quinazoline (B50416) derivatives employs a variety of methodological approaches to identify the structural features essential for their biological activity. acs.orgresearchgate.net These methods range from traditional synthetic modifications to advanced computational techniques.

A common strategy involves the systematic synthesis of analogues by altering substituents at specific positions of the quinazoline scaffold and associated side chains. acs.orgrsc.org For instance, researchers have systematically explored the impact of different groups at the N2 and N4 positions, as well as on the benzenoid ring of the quinazoline core. acs.orgnih.gov

In conjunction with synthesis, computational methods play a crucial role. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, and molecular docking are utilized to understand the interaction between the quinazoline derivatives and their biological targets at a molecular level. researchgate.net These models help in predicting the activity of novel compounds and guide the design of more potent and selective analogues. The Topliss operational scheme, a non-mathematical decision tree for analogue design, has also been employed in the optimization of antileishmanial quinazolines. acs.org

SAR in Antimicrobial Agents

A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and evaluated for their antibacterial properties against various bacterial strains. rsc.orgrsc.org

SAR studies have demonstrated that modifications to the N4-benzylamine substituent significantly influence antibacterial potency. The presence of lipophilic, electron-withdrawing groups on the N4-benzylamine side-chain, such as trifluoromethyl (CF3) and chloro (Cl), has been found to be advantageous for antibacterial activity. semanticscholar.org Specifically, substitution at the para-position of the benzene (B151609) ring is more favorable than at the ortho-position. semanticscholar.org

For example, analogues with a CF3 group at either the ortho- or para-position of the N4-benzylamine side-chain were the most potent compounds against Staphylococcus epidermidis and Salmonella typhimurium. rsc.org The para-CF3 substituted analogue, in particular, showed good activity against Escherichia coli, Staphylococcus aureus, and S. epidermidis, as well as against a methicillin-resistant strain of S. aureus (MRSA). rsc.orglstmed.ac.uk

Antibacterial Activity of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine Analogues
CompoundN4-benzylamine SubstituentMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. epidermidisMIC (μg/mL) vs. MRSA
A4ortho-CF3--3.9-
A5para-CF33.93.93.97.8
A9para-Cl3.97.8--

Alterations to the core heterocyclic structure and the benzenoid portion of the quinazoline ring have a profound effect on the antibacterial activity spectrum. Replacing the quinazoline core with a thieno[3,2-d]pyrimidine (B1254671) scaffold generally resulted in compounds with some activity against both Gram-positive and Gram-negative bacteria, though they were typically less active than their quinazoline counterparts. rsc.org Further morphing of the scaffold to pyrido[3,2-d]pyrimidine (B1256433) or pyrido[2,3-d]pyrimidine (B1209978) was not well-tolerated, leading to a significant loss of potency. semanticscholar.org

Systematic diversification of the benzenoid part of 2,4-disubstituted quinazolines has been explored to enhance antibacterial activity and improve the cytotoxicity profile. nih.gov For instance, the introduction of chlorine atoms on the quinazolinone core ring has been shown to improve antimicrobial action. nih.gov The presence of a methyl group in conjunction with chlorine atoms at specific positions of the quinazoline ring can enhance activity against a broad range of microbes. nih.gov

SAR in Antiparasitic Agents

N2,N4-disubstituted quinazoline-2,4-diamines have been extensively investigated for their potential as antileishmanial agents, leading to a detailed understanding of their SAR. acs.orgnih.gov

The nature of the substituents at the N2 and N4 positions is critical for antileishmanial potency and selectivity. nih.gov Studies have shown that compounds with aromatic substituents, such as benzyl (B1604629) groups, at both N2 and N4 positions exhibit potent in vitro antileishmanial activity. nih.govku.edu However, these compounds often show relatively low selectivity. nih.govku.edu

Conversely, analogues with small alkyl groups at either the N2 or N4 position generally display lower antileishmanial potency but are less toxic to host cells, indicating a path towards designing safer compounds. nih.govku.edu For instance, in a series where the N2-isopropyl group was held constant, promising in vitro activity was observed with N4-benzyl, N4-phenyl, and N4-isopropyl substitutions. nih.gov The N2-benzyl derivative of N4-isopropylquinazoline-2,4-diamine displayed outstanding in vitro potency against L. donovani and good selectivity. nih.gov

It has also been observed that an N2-benzyl group is generally more favorable for antileishmanial activity against L. donovani than an N4-benzyl group. acs.orgnih.gov

Antileishmanial Activity of N2,N4-disubstituted Quinazoline-2,4-diamines
CompoundN2-SubstituentN4-SubstituentEC50 (μM) vs. L. donovaniSelectivity Index (SI)
32IsopropylBenzyl2.0-
33IsopropylPhenyl1.9-
35IsopropylIsopropyl2.3>13
40BenzylIsopropyl-19
154-chlorobenzylBenzyl--

Modifications on the benzenoid portion of the quinazoline ring also play a role in modulating antileishmanial activity. acs.orgnih.gov In one study, a lead compound, N4-(furan-2-ylmethyl)-N2-isopropyl-7-methylquinazoline-2,4-diamine, showed modest efficacy in a murine model of visceral leishmaniasis. nih.govku.edu The introduction of methyl, methoxy (B1213986), and chloro substituents at the para position of the benzyl groups at N2 and N4 did not show a clear trend in in vitro antileishmanial activity. nih.gov However, a methoxy group at the para position of the N4-benzyl group appeared to decrease antileishmanial activity. nih.gov

SAR in Neurodegenerative Disease Modulators

Structural Requirements for Aβ Aggregation Inhibition

The design of quinazoline-based inhibitors for Aβ aggregation hinges on several key structural features. The core ability of these small molecules to inhibit aggregation is often linked to their aromaticity, conjugation, and planarity. nih.gov These characteristics allow the molecules to intercalate and disrupt the hydrogen bonding within the β-sheet structures of amyloid fibrils, thereby hindering their assembly. nih.gov

Detailed SAR studies have revealed specific requirements for potent inhibition:

The Quinazoline Scaffold : The 2,4-diaminoquinazoline (DAQ) template itself can paradoxically promote aggregation, but when appropriately substituted, it becomes a powerful framework for developing anti-amyloid agents. nih.gov The fused benzene and pyrimidine (B1678525) rings are crucial for enabling the design of multifunctional agents that can target various aspects of Alzheimer's pathology. researchgate.netmdpi.com

Substitutions on the Scaffold : The introduction of substituents is critical for activity. For instance, adding a benzyl group at either the N4 or N2 position of the DAQ scaffold confers Aβ40 aggregation inhibition. nih.gov

Halogen-Substituted Benzyl Groups : Analogues bearing halogen-substituted benzyl groups have demonstrated superior efficacy in preventing Aβ aggregation. researchgate.netnih.gov Specifically, a 4-bromobenzyl substituent at the N4-position was found to be highly potent. nih.govnih.gov

Hydrophobic and Polar Interactions : Molecular docking studies suggest that inhibitors can bind to hydrophobic grooves on the Aβ fibril. mdpi.com For example, compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was identified as a potent inhibitor of Aβ40 aggregation, highlighting the importance of specific substitutions that enhance binding. researchgate.net The interaction can involve hydrogen bonds with key residues like Asp23 and Lys28, which are critical for the stability of Aβ aggregates. mdpi.com

Structural Determinants for Cholinesterase Inhibition

Quinazoline derivatives have been extensively studied as cholinesterase inhibitors, a key therapeutic strategy for managing Alzheimer's disease symptoms. mdpi.comnih.gov The loss of cholinergic neurons and the subsequent decline in acetylcholine (B1216132) levels make acetylcholinesterase (AChE) a primary target. nih.gov

Key structural determinants for cholinesterase inhibition include:

N-Alkylation and N-Benzylation : N-alkylation of the quinazoline core has been shown to improve inhibitory activity against cholinesterases. nih.gov Furthermore, N-benzylated compounds generally exhibit greater potency than their N-alkylated counterparts. nih.gov

Aromatic Substitution : Substitutions on the quinazoline ring play a critical role in determining both the potency and selectivity (AChE vs. BuChE) of the inhibitors. nih.gov

Introducing a methoxy group at the 6-position can mimic less toxic derivatives of known inhibitors like tacrine. nih.gov

Placing a chlorine atom at the 7-position can produce analogues of highly active AChE inhibitors. nih.gov

The 4-Amino Group : The presence of an amino group at the 4-position of the quinoline (B57606) core (a related scaffold) has been identified as a crucial determinant for AChE inhibition, as it can form a polar contact near the catalytic triad (B1167595) of the enzyme. researchgate.net

Multi-Targeting Potential : Some 2,4-disubstituted quinazoline derivatives have been developed as multi-target-directed ligands, showing inhibitory activity against both cholinesterases and Aβ aggregation. researchgate.netresearchgate.net For example, compound 8h not only inhibits Aβ40 aggregation but also exhibits dual inhibition of AChE and BuChE. researchgate.net

Comparative Analysis of N2- and N4-Isomeric Effects on Aβ Aggregation

The specific placement of substituents on the 2,4-diaminoquinazoline (DAQ) scaffold has a profound impact on the inhibitory activity against different Aβ isoforms. nih.gov Studies comparing N2- and N4-substituted isomers have revealed a distinct selectivity profile.

Generally, N4-substituted DAQ derivatives are more effective inhibitors of Aβ40 aggregation compared to their N2-isomers. nih.gov Conversely, this trend is reversed for Aβ42, where N2-substituted isomers demonstrate superior inhibitory potential. researchgate.netnih.gov

A prominent example is the comparison between the isomers N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k) and N2-(4-bromobenzyl)quinazoline-2,4-diamine (compound 4k):

Compound 3k (N4-isomer) was identified as the most potent inhibitor of Aβ40 aggregation, with an IC50 value of 80 nM. nih.govnih.gov

Compound 4k (N2-isomer) , while also inhibiting Aβ40 aggregation (IC50 = 1.7 μM), showed superior inhibition of Aβ42 aggregation (IC50 = 1.7 μM). nih.govnih.gov This made it a potent dual inhibitor for both Aβ40 and Aβ42. researchgate.net

This isomeric differentiation is a critical design principle. The N4-isomers provide better selectivity for inhibiting Aβ40, whereas the N2-isomers are more effective against the more aggregation-prone and neurotoxic Aβ42 peptide. nih.gov For instance, placing a 3-bromobenzyl group at the N2-position resulted in a nearly 8-fold increase in Aβ42 inhibition compared to its N4-counterpart. nih.gov

Table 1: Comparative Inhibition of Aβ Aggregation by N2- and N4-Isomers
CompoundIsomer PositionSubstituentAβ40 IC50Aβ42 IC50Reference
3kN44-bromobenzyl80 nM14.8 μM nih.govnih.gov
4kN24-bromobenzyl1.7 μM1.7 μM nih.govnih.gov
3jN43-bromobenzyl-22.3 μM nih.gov
4jN23-bromobenzyl2.7 μM- nih.gov

SAR in Antimycobacterial Agents

While the primary focus has often been on neurodegenerative diseases, the quinazoline scaffold also serves as a valuable template for developing antimicrobial agents. nih.gov Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their antibacterial properties against multidrug-resistant bacteria. nih.gov

Optimization for Antimycobacterial Activity and Metabolic Stability

The development of quinazoline-based antibacterial agents involves optimizing the substituents to enhance potency while maintaining favorable physicochemical and metabolic properties. nih.govrsc.org

A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The study investigated various substituents on the N4-benzylamine group and also explored replacing the quinazoline core with other heterocyclic systems. rsc.org

Key findings from these optimization studies include:

Lead Compound Identification : This research led to the identification of compounds with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov For example, lead compound A5 showed potent activity with an MIC of 3.9 μg/mL against E. coli and S. aureus, and 7.8 μg/mL against MRSA. rsc.org

Favorable Properties : The identified compounds exhibited low potential for resistance development and low toxicity. nih.gov

Metabolic Stability : Selected lead compounds were screened for their in vitro DMPK (Drug Metabolism and Pharmacokinetics) properties to assess their potential for further development, a crucial step in optimizing for metabolic stability. rsc.org

Table 2: Antibacterial Activity of Lead Quinazoline-2,4-diamine (B158780) Derivatives
CompoundBacterial StrainMIC (μg/mL)Reference
A5E. coli3.9 rsc.org
S. aureus3.9 rsc.org
MRSA7.8 rsc.org

Preclinical Pharmacological Evaluation and Efficacy Studies of N4 Isopropylquinazoline 4,8 Diamine Analogues

In Vitro Pharmacological Profiling

The initial stages of drug discovery heavily rely on in vitro assays to determine the potential of a compound and guide further development. For N4-isopropylquinazoline-4,8-diamine analogues, these evaluations have centered on their direct effects on pathogenic cells and their molecular targets.

Cell-Based Efficacy Assays

Cell-based assays are fundamental in assessing the antimicrobial activity of new compounds. Various studies have demonstrated the in vitro efficacy of this compound analogues against a range of pathogens.

For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA). researchgate.net These compounds exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range. researchgate.net Further investigations into N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives revealed significant antibacterial activity against Escherichia coli, S. aureus, and Staphylococcus epidermidis, with a lead compound showing MICs of 3.9 μg/mL. rsc.org Against MRSA, the MIC was 7.8 μg/mL. rsc.org

Optimized N2,N4-disubstituted quinazoline-2,4-diamines have also proven effective against the Gram-negative pathogen Acinetobacter baumannii, with MICs as low as 0.5 μM. nih.gov These compounds were found to be bactericidal and demonstrated the ability to eradicate 90% of cells within a biofilm at or near their MICs. nih.gov

In the context of mycobacterial infections, SPR719, the active component of the prodrug SPR720, was active against clinical isolates of Mycobacterium avium complex (MAC) and Mycobacterium abscessus, with MIC90 values of 2 mg/L and 4 mg/L, respectively. nih.gov Notably, SPR719's efficacy was not diminished by resistance to existing drugs like moxifloxacin. nih.gov A separate study on various diamine scaffolds identified compounds with activity against Mycobacterium tuberculosis, with some hits showing MICs of 12.5 µM or less. nih.gov

Derivatives of quinazoline (B50416) have also been evaluated for their antiprotozoal activity. A new nitrilquinoline analogue demonstrated in vitro activity against Leishmania donovani, with an IC50 of 38.6 µM against promastigotes and 2.4 µM against the clinically relevant intramacrophage amastigotes. nih.gov

Compound ClassPathogenAssayKey Findings
N2,N4-disubstituted quinazoline-2,4-diaminesStaphylococcus aureus (MRSA)MICLow micromolar activity.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diaminesE. coli, S. aureus, S. epidermidisMICLead compound MIC of 3.9 µg/mL.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diaminesMRSAMICLead compound MIC of 7.8 µg/mL.
Optimized N2,N4-disubstituted quinazoline-2,4-diaminesAcinetobacter baumanniiMICAs low as 0.5 μM; bactericidal and antibiofilm activity.
SPR719 (active moiety of SPR720)Mycobacterium avium complex (MAC)MIC902 mg/L.
SPR719 (active moiety of SPR720)Mycobacterium abscessusMIC904 mg/L.
Nitrilquinoline analogueLeishmania donovani (promastigotes)IC5038.6 µM.
Nitrilquinoline analogueLeishmania donovani (amastigotes)IC502.4 µM.

Enzyme Inhibition and Protein Aggregation Assays

Understanding the mechanism of action is crucial for the development of new drugs. For quinazoline derivatives, a primary target appears to be dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. nih.gov Studies have shown that N2,N4-disubstituted quinazoline-2,4-diamines function as inhibitors of bacterial DHFR. nih.gov This targeted action disrupts a vital metabolic pathway in bacteria, leading to their demise.

Interestingly, some quinazoline-based compounds have also been found to interact with other cellular machinery. For example, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) was shown to bind to ClpB, a bacterial protein disaggregase, and inhibit its ATPase activity. researchgate.net DBeQ also interacted with DnaK and inhibited its chaperone activity, ultimately preventing the reactivation of aggregated proteins by the ClpB/DnaK system. researchgate.net

In Vivo Efficacy Assessment in Animal Models

Following promising in vitro results, the efficacy of this compound analogues and related compounds has been evaluated in various animal models of infectious diseases. These studies provide critical information on the potential therapeutic utility of these compounds in a living organism.

Murine Models for Leishmaniasis Efficacy

In vivo studies have demonstrated the potential of quinoline-based compounds in treating leishmaniasis. In a murine model of visceral leishmaniasis caused by Leishmania donovani, oral administration of a nitrilquinoline analogue for 10 consecutive days significantly reduced the parasite burden in the liver by 68.9% and 68.5% at different doses. nih.gov This level of efficacy was comparable to the reference drug miltefosine. nih.gov

Another study investigating the immunostimulatory compound 8-bromoguanosine (B14676) in a murine model of cutaneous leishmaniasis induced by Leishmania amazonensis found that treatment resulted in smaller lesions and delayed ulceration, an effect similar to the standard antimonial drug, Glucantime. nih.gov

Animal Models for Bacterial Infections Efficacy

The in vivo antibacterial efficacy of N2,N4-disubstituted quinazoline-2,4-diamines has been demonstrated in murine models of bacterial infection. nih.gov One lead compound from this series proved to be more efficacious than tigecycline (B611373) in a murine model of A. baumannii infection, achieving a 90% survival rate compared to 66% for tigecycline. nih.govnih.gov This highlights the potential of these compounds to outperform existing antibiotics.

Furthermore, some N2,N4-disubstituted quinazoline-2,4-diamines have shown excellent in vivo efficacy, providing complete or nearly complete protection to mice infected with a lethal dose of S. aureus, even surpassing the efficacy of the standard-of-care drug vancomycin. researchgate.net

Murine Models for Mycobacterial Infections Efficacy

The in vivo potential of diamine scaffolds against Mycobacterium tuberculosis has also been investigated. In a rapid mouse model of tuberculosis, treatment with compounds SQ775 and SQ786 prevented weight loss and delayed mortality. nih.gov By day 21 post-infection, mice treated with these compounds had lost only 12% of their initial body weight, compared to over 25% in the untreated control group. nih.gov

In murine models of non-tuberculous mycobacterial (NTM) pulmonary infection, SPR720 demonstrated dose-dependent reductions in the bacterial burden of both MAC and M. abscessus. nih.gov The efficacy of SPR720 was enhanced when used in combination with standard-of-care agents. nih.gov

Compound/Analogue ClassAnimal ModelInfectionKey Efficacy Findings
Nitrilquinoline analogueBALB/c miceLeishmania donovani68.5-68.9% reduction in liver parasite burden. nih.gov
8-bromoguanosineCBA/J miceLeishmania amazonensisSmaller lesions, delayed ulceration, similar to Glucantime. nih.gov
N2,N4-disubstituted quinazoline-2,4-diamine (B158780)Murine modelAcinetobacter baumannii90% survival rate, superior to tigecycline (66%). nih.govnih.gov
N2,N4-disubstituted quinazoline-2,4-diaminesMurine modelStaphylococcus aureusComplete or nearly complete protection, better than vancomycin. researchgate.net
SQ775 and SQ786Rapid mouse modelMycobacterium tuberculosisPrevented weight loss and delayed mortality. nih.gov
SPR720Murine NTM pulmonary infection modelMycobacterium avium complex (MAC)Dose-dependent reduction in bacterial burden. nih.gov
SPR720Murine NTM pulmonary infection modelMycobacterium abscessusDose-dependent reduction in bacterial burden. nih.gov

Murine Models for Antimalarial Activity Efficacy

Murine models of malaria are fundamental tools for the in vivo assessment of novel therapeutic candidates. The standard 4-day suppressive test, typically using Plasmodium berghei infection in mice, is a common initial step to evaluate the efficacy of compounds like the this compound analogues. This model provides crucial data on the percentage of parasitemia suppression, a key indicator of a compound's potential antimalarial activity.

For instance, studies on 2,3-disubstituted-4(3H)-quinazolinone derivatives, a related class of compounds, have demonstrated significant antimalarial effects in mice infected with the chloroquine-sensitive ANKA strain of P. berghei. In these studies, various analogues showed a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%, highlighting the potential of the quinazolinone scaffold. nih.gov Notably, 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones were identified as a promising scaffold for further development based on their performance in this model. nih.gov

Similarly, research into pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has also utilized murine models to establish in vivo efficacy. One particular acetamide (B32628) derivative demonstrated a 100% cure rate in mice across a range of oral doses, from 0.625 to 220 mg/kg, although toxicity was observed at higher doses. nih.gov Another tetraethyl derivative from the same family also achieved a 100% cure rate at doses between 10 and 80 mg/kg, with signs of host toxicity appearing at 160 mg/kg. nih.gov These findings underscore the importance of murine models in determining the therapeutic window of quinazoline-based antimalarial candidates.

While direct studies on this compound for malaria are not extensively published, research on analogous N2,N4-disubstituted quinazoline-2,4-diamines for the treatment of visceral leishmaniasis, another parasitic disease, also relies on murine models. In these studies, BALB/c mice are infected with Leishmania donovani, and the reduction in liver parasitemia is the primary efficacy endpoint. nih.gov This cross-application of murine models for parasitic diseases highlights their versatility in preclinical drug development.

Pharmacokinetic Characterization Relevant to Efficacy

The therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). For this compound analogues, understanding these parameters is crucial for optimizing their potential as antimalarial drugs.

In Vitro Metabolic Stability

For quinazoline-based compounds, metabolic stability is a key area of investigation. For example, in the development of quinazolinone-2-carboxamide derivatives as antimalarials, good metabolic stability in human liver microsomes was a positive indicator. acs.org Conversely, identifying and modifying metabolic "hot spots" within a molecule is a common strategy to improve stability. For instance, the replacement of an ethyl substituent with a trifluoromethyl group in one series of quinazolinones was explored to address potential oxidative metabolism issues. acs.org

The general principle is that compounds with higher metabolic stability in vitro are more likely to have a longer half-life in vivo, which can be advantageous for dosing regimens. The data generated from these in vitro studies are essential for selecting the most promising candidates for further in vivo evaluation.

In Vivo Pharmacokinetic Parameters Influencing Efficacy

In vivo pharmacokinetic studies in animal models, such as rats and mice, provide a more comprehensive understanding of a drug's behavior in a biological system. Key parameters measured include plasma concentration over time, terminal half-life (t1/2), volume of distribution (Vss), clearance (CL), and oral bioavailability (F).

In studies of quinazolinone-2-carboxamide antimalarial analogues in rats, detailed pharmacokinetic profiles were established. Following intravenous administration of one lead compound, it exhibited a terminal half-life of approximately 5 hours and a moderate volume of distribution. acs.org The in vivo blood clearance was found to be lower than what was predicted from in vitro metabolic stability studies, a discrepancy that could be influenced by factors like plasma protein binding. acs.org The oral bioavailability of this compound was in the range of 30-40%, with suggestions that it might be limited by poor solubility and dissolution rather than first-pass metabolism. acs.org

Similarly, pharmacokinetic studies of a quinazoline antifolate in mice and rats revealed rapid clearance and a half-life of around 30 minutes in both species. nih.gov Excretion was predominantly through the biliary route. nih.gov Such studies are critical for understanding how a compound will be processed in the body and for predicting a dosage regimen that will maintain therapeutic concentrations at the site of action. The structural characteristics of quinazoline derivatives, such as their potential to be cationic amphiphilic drugs, can also influence their activity, as has been observed with other antimalarials like chloroquine (B1663885) and quinacrine. nih.gov

The table below summarizes key in vivo pharmacokinetic parameters for a representative quinazolinone antimalarial analogue in rats, illustrating the type of data that is crucial for the development of this compound analogues.

ParameterValueUnit
Terminal Half-Life (t1/2)~5hours
Volume of Distribution (Vss)1.4L/kg
Oral Bioavailability (F)30-40%

Data derived from studies on a quinazolinone-2-carboxamide analogue in rats. acs.org

Future Research Directions and Therapeutic Potential of N4 Isopropylquinazoline 4,8 Diamine Analogues

Identification and Optimization of Novel Lead Compounds for Specific Diseases

The journey from a chemical scaffold to a targeted therapeutic agent begins with the identification and optimization of lead compounds. For analogues of N4-isopropylquinazoline-4,8-diamine, this process would involve synthesizing a library of derivatives and screening them against various disease targets.

Anticancer Potential: A significant portion of quinazoline (B50416) research has focused on oncology. nih.gov Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are 4-anilinoquinazoline (B1210976) derivatives that target epidermal growth factor receptor (EGFR) tyrosine kinases. nih.gov The substitution at the 4-position is crucial for this activity. While the isopropylamino group in our target compound differs from the anilino moiety, its potential to interact with kinase domains should not be dismissed. Furthermore, substitutions at other positions of the quinazoline ring, including the 6, 7, and 8-positions, have been shown to modulate potency and selectivity. nih.govnih.gov For instance, studies on 2-alkyl/aryl-8-substituted-quinazoline-4-ones have identified potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair. researchgate.net This suggests that exploring substitutions on the 8-amino group of a 4,8-diaminoquinazoline scaffold could yield novel PARP inhibitors.

The table below summarizes the activity of some representative quinazoline derivatives against cancer-related targets, highlighting the importance of substitution patterns.

Compound NameSubstitution PatternTargetActivity
Gefitinib 4-Anilino, 6,7-dimethoxyEGFRFDA-approved for non-small cell lung cancer
Lapatinib 4-Anilino, 6-furanylEGFR/HER2FDA-approved for breast cancer
Compound 7c 4-Anilino, 6-substitutedHER2IC50 of 8 nM, 240-fold selectivity over EGFR nih.gov
Compound (T) 2-Aryl, 8-substitutedPARP-1100% inhibition with an IC50 of 0.0914 μM researchgate.net

Antimicrobial and Antileishmanial Activity: Beyond cancer, quinazoline derivatives have shown promise as antimicrobial agents. Structure-activity relationship studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 6 and 8 positions can enhance antibacterial activity. nih.gov This underscores the potential significance of the 8-amino group in our target scaffold for developing new antimicrobial drugs.

Exploration of Broad-Spectrum Activity and Multi-Targeting Approaches

The complexity of many diseases, such as cancer and infectious diseases, often necessitates therapies that can hit multiple targets simultaneously. The quinazoline scaffold is well-suited for the development of multi-targeting agents. tandfonline.com

The design of hybrid molecules, where the quinazoline core is combined with other pharmacophores, has been a successful strategy. For example, hybridization with chalcones, triazoles, and sulfonamides has led to compounds with enhanced selectivity and potency. tandfonline.com Analogues of this compound could be designed as multi-target kinase inhibitors or as agents that combine, for instance, anticancer and anti-inflammatory properties. The diverse biological activities reported for quinazolines, including anti-inflammatory and anticonvulsant effects, provide a rich playground for designing such multi-functional molecules. tandfonline.com

Translational Research Considerations for Therapeutic Development

The path from a promising lead compound in the laboratory to a clinically approved drug is fraught with challenges. For analogues of this compound, several translational research aspects would need careful consideration.

A critical aspect is the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). Computational tools can be employed in the early stages to predict the ADMET properties of designed analogues, helping to prioritize those with favorable drug-like characteristics. nih.gov For instance, a computational screening of 365 quinazoline derivatives identified potential PARP inhibitors with favorable predicted drug-likeness. nih.gov

Furthermore, pre-clinical investigations in relevant animal models are essential to evaluate the in vivo efficacy and safety of the lead compounds. While in vitro studies can underscore significant potential, they are not always predictive of in vivo outcomes. scilit.com Therefore, a seamless transition from in vitro to in vivo studies is crucial for the successful therapeutic development of this class of compounds. scilit.com

Opportunities for Further Mechanistic Elucidation and Target Validation

A key area of future research for this compound analogues will be the elucidation of their mechanism of action and the validation of their biological targets. While we can infer potential targets based on related compounds, experimental validation is paramount.

Target Identification: Modern chemical biology approaches, such as affinity-based protein profiling and chemoproteomics, can be utilized to identify the direct binding partners of active analogues within the cell. This would provide a clear understanding of their molecular targets and pathways.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into how these compounds bind to their targets at the atomic level. nih.govnih.gov These computational studies can guide the rational design of more potent and selective inhibitors. For example, a 2D-QSAR analysis of quinazoline derivatives has been used to design new molecules with enhanced inhibitory activity against EGFR. nih.gov Similar computational approaches could be applied to predict the binding modes and affinities of this compound analogues to various potential targets.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N4-isopropylquinazoline-4,8-diamine derivatives, and how do reaction conditions impact yield?

  • Methodological Answer: Synthesis of quinazoline derivatives often involves oxidative cyclization or condensation reactions. For example, electrochemical methods using aluminum and carbon electrodes with acetic acid as an electrolyte enable room-temperature synthesis of quinazolin-4(3H)-ones, avoiding high temperatures and transition metals . Similarly, condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes (e.g., 4-pyridine carbaldehyde) can yield imidazo[4,5-g]quinazolines . Key variables include electrode material, electrolyte choice, temperature, and substituent reactivity. Optimization of these parameters can improve yields and regioselectivity.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound complexes?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) is a standard technique. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell dimensions (a = 7.998 Å, b = 12.332 Å, c = 18.619 Å) can be analyzed using Siemens detectors. Data refinement (e.g., R-factor = 0.045) confirms atomic coordinates and hydrogen-bonding networks, as demonstrated in platinum(IV)-spermidine complexes . For N4-isopropyl derivatives, SCXRD can resolve steric effects of the isopropyl group and intermolecular interactions.

Advanced Research Questions

Q. What experimental design considerations are critical when employing electrochemical synthesis for quinazoline derivatives to avoid common pitfalls?

  • Methodological Answer: Electrochemical synthesis in undivided cells requires careful selection of electrodes (e.g., Al anode, C cathode) and electrolytes (e.g., acetic acid) to prevent side reactions. Overpotential control and current density adjustments minimize decomposition. Room-temperature conditions reduce thermal degradation, but oxygen/moisture exclusion is critical. Contradictions in yield between studies may arise from impurities in starting materials or variations in cell configuration, necessitating systematic reproducibility checks .

Q. How can researchers resolve contradictions in reported biological activities of quinazoline-4,8-diamine analogs across different studies?

  • Methodological Answer: Systematic reviews (per Cochrane guidelines) should assess study heterogeneity, including differences in cell lines, compound concentrations, and assay protocols . For instance, discrepancies in MPS1 kinase inhibition may stem from variations in N4-substituent electronic profiles (e.g., isopropyl vs. phenyl groups). Meta-analyses comparing IC₅₀ values under standardized conditions, coupled with molecular docking studies, can clarify structure-activity relationships (SAR) .

Q. What strategies optimize the regioselectivity of N4-substituents in quinazoline-4,8-diamine derivatives during synthetic modification?

  • Methodological Answer: Steric and electronic factors dominate regioselectivity. Bulky N4-isopropyl groups may require protective strategies (e.g., Boc protection) during functionalization. Solvent polarity (e.g., DMF vs. THF) and temperature control can direct substituent addition. For example, thiophene-2-carbaldehyde selectively reacts at the C6 position in imidazo[4,5-g]quinazolines, while 4-substituted benzaldehydes favor C2 modifications .

Q. How do structural variations at the N4 position influence the binding affinity of quinazoline-4,8-diamine derivatives to kinase targets like MPS1?

  • Methodological Answer: Isopropyl groups at N4 enhance hydrophobic interactions in kinase binding pockets, as seen in pyrido[3,4-d]pyrimidine analogs targeting MPS1 . Comparative SAR studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Molecular dynamics simulations further reveal how substituent flexibility (e.g., branched vs. linear chains) affects binding kinetics.

Data Presentation

Parameter Example Values Source
Crystal SystemOrthorhombic (P2₁2₁2₁)
Unit Cell Dimensionsa = 7.998 Å, b = 12.332 Å, c = 18.619 Å
Electrode SystemAl/C, acetic acid electrolyte
Yield Optimization75–92% at room temperature
Kinase Inhibition (IC₅₀)MPS1: 10–50 nM (varies by substituent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.